2H-Cyclopenta[b]furan-2-one, hexahydro-3-methyl-
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Overview
Description
3-methylhexahydro-2H-cyclopenta[b]furan-2-one: is a chemical compound belonging to the class of cyclopentafurans It is characterized by a fused ring structure consisting of a cyclopentane ring and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methylhexahydro-2H-cyclopenta[b]furan-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 3-methyl-1,5-hexadiene in the presence of a strong acid like sulfuric acid can yield the desired compound .
Industrial Production Methods: In an industrial setting, the production of 3-methylhexahydro-2H-cyclopenta[b]furan-2-one may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the product. Catalysts and solvents are carefully selected to facilitate the cyclization process and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3-methylhexahydro-2H-cyclopenta[b]furan-2-one undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-methylhexahydro-2H-cyclopenta[b]furan-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-methylhexahydro-2H-cyclopenta[b]furan-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 3,5-Methano-2H-cyclopenta[b]furan-7-carboxylic acid, hexahydro-2-oxo-
- 3,8-Diaryl-2H-cyclohepta[b]furan-2-ones
- 2H-Cyclohepta[b]furan-2-one derivatives
Comparison: 3-methylhexahydro-2H-cyclopenta[b]furan-2-one is unique due to its specific methyl substitution and hexahydro structure, which imparts distinct chemical and physical properties. Compared to other cyclopentafuran derivatives, it may exhibit different reactivity and stability profiles, making it suitable for specific applications .
Properties
CAS No. |
40556-75-0 |
---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |
InChI |
InChI=1S/C8H12O2/c1-5-6-3-2-4-7(6)10-8(5)9/h5-7H,2-4H2,1H3 |
InChI Key |
FOQITWZHLMJJRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCCC2OC1=O |
Origin of Product |
United States |
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